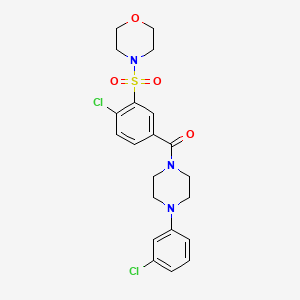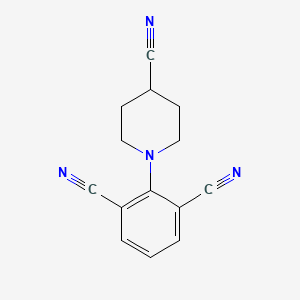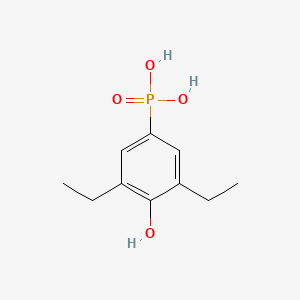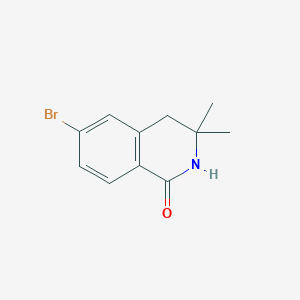![molecular formula C20H27N5O B2858772 6-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile CAS No. 2415631-92-2](/img/structure/B2858772.png)
6-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C20H27N5O and its molecular weight is 353.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Structure
Compounds structurally similar to the query chemical have been synthesized through various chemical reactions, such as nucleophilic substitution reactions and microwave-assisted synthesis. For instance, Mishriky and Moustafa (2013) reported the synthesis of a related compound via a nucleophilic substitution reaction, showcasing a methodology that could be adapted for synthesizing compounds with complex structures like the query chemical (Mishriky & Moustafa, 2013).
Potential Pharmacological Applications
Related research has investigated the pharmacological properties of compounds with piperazine and pyridine components. Mahesh, Perumal, and Pandi (2004) explored a series of novel compounds for their serotonin 5-HT3 receptor antagonism, indicating potential applications in treating conditions such as anxiety and depression (Mahesh, Perumal, & Pandi, 2004).
Chemosensing Applications
Compounds featuring piperazine and pyridine rings have also been studied for their chemosensing capabilities, particularly for metal ions. Kim et al. (2008) developed a simple NBD derivative incorporating piperazine for the visualization of Hg2+ ions, demonstrating the potential utility of structurally similar compounds in environmental monitoring and safety assessments (Kim et al., 2008).
Wirkmechanismus
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle checkpoint signaling pathways, which are necessary for cell response to DNA damage and for genome stability .
Mode of Action
The compound interacts with its target, the Serine/threonine-protein kinase Chk1, by binding to its active site . This interaction inhibits the kinase activity of Chk1, leading to changes in cell cycle progression .
Biochemical Pathways
The inhibition of Chk1 affects the cell cycle checkpoint signaling pathways . These pathways are responsible for halting the cell cycle to repair DNA damage and prevent the propagation of DNA errors to daughter cells . By inhibiting Chk1, the compound disrupts these pathways, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
It’s important to note that these properties significantly impact the bioavailability of the compound, influencing its absorption, distribution, metabolism, and excretion in the body .
Result of Action
The molecular and cellular effects of the compound’s action include the potential induction of cell cycle arrest and apoptosis . These effects are due to the disruption of cell cycle checkpoint signaling pathways caused by the inhibition of Chk1 .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its target and its overall effectiveness.
Eigenschaften
IUPAC Name |
6-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-23-12-14-24(15-13-23)9-2-3-16-26-19-7-10-25(11-8-19)20-6-4-5-18(17-21)22-20/h4-6,19H,7-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBGKTFTBSLISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#CCOC2CCN(CC2)C3=CC=CC(=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3,5-dimethylphenyl)-1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2858690.png)


![2-(4-chlorophenyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2858696.png)
![2-[[1-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2858698.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B2858699.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2858701.png)



![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2858706.png)
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2858709.png)
![2-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2858711.png)